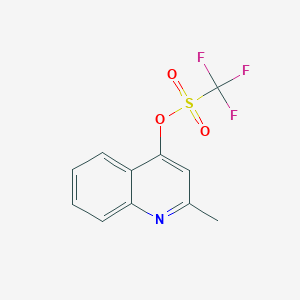
1-Benzylcyclodecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylcyclodecan-1-ol is an organic compound characterized by a cyclodecane ring substituted with a benzyl group and a hydroxyl group at the first carbon position. This compound is notable for its unique structure, which combines the stability of a cycloalkane with the reactivity of a benzyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylcyclodecan-1-ol can be synthesized through various methods. One common approach involves the alkylation of cyclodecanone with benzyl chloride in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically include:
Reagents: Benzyl chloride, cyclodecanone, base (e.g., sodium hydroxide), reducing agent (e.g., sodium borohydride).
Conditions: The alkylation reaction is usually carried out at elevated temperatures, while the reduction step is performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylcyclodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), catalysts (e.g., Lewis acids).
Major Products:
Oxidation: Benzylcyclodecanone, benzylcyclodecanoic acid.
Reduction: Cyclodecane.
Substitution: Benzyl halides, benzyl nitrates.
Applications De Recherche Scientifique
1-Benzylcyclodecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Benzylcyclodecan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound may modulate enzymatic activity, alter membrane permeability, and affect signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-Benzylcyclodecan-1-ol can be compared with other similar compounds, such as:
Cyclodecanol: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl alcohol: Lacks the cyclodecane ring, leading to different physical and chemical properties.
Cyclodecanone: The ketone analog of this compound, with distinct reactivity and uses.
Propriétés
Numéro CAS |
113845-62-8 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-benzylcyclodecan-1-ol |
InChI |
InChI=1S/C17H26O/c18-17(15-16-11-7-6-8-12-16)13-9-4-2-1-3-5-10-14-17/h6-8,11-12,18H,1-5,9-10,13-15H2 |
Clé InChI |
GMQQSXDWTIGABE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(CCCC1)(CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)

![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)

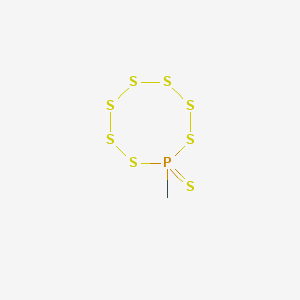
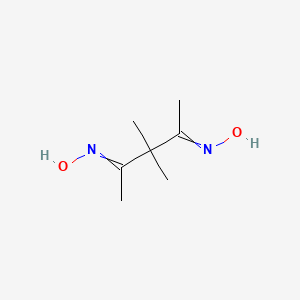
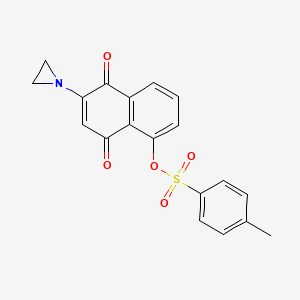
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
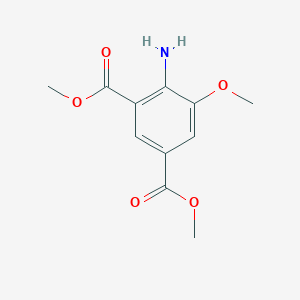
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
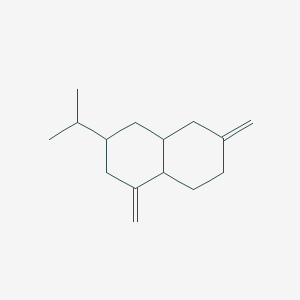

![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
